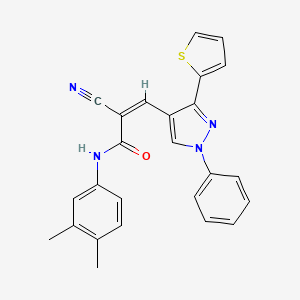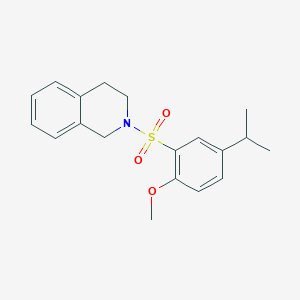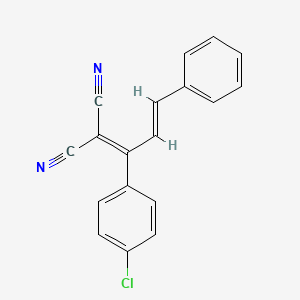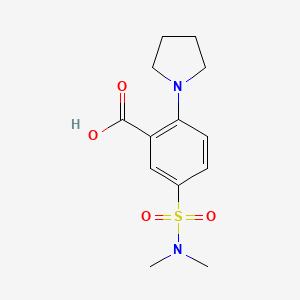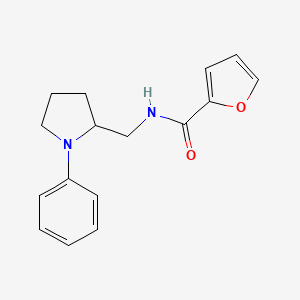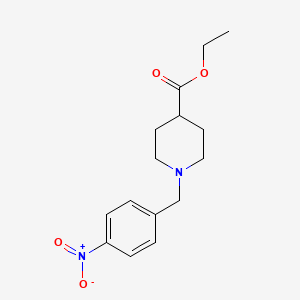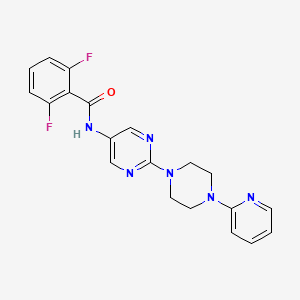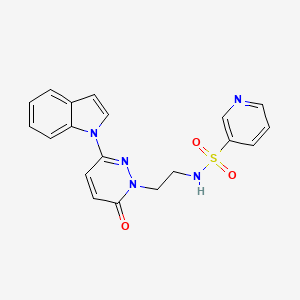
N-(2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)pyridine-3-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)pyridine-3-sulfonamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a synthetic molecule that was first synthesized in the laboratory and has been shown to have a range of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Antibacterial and Antimicrobial Applications
- Antibacterial Agents : Novel heterocyclic compounds containing a sulfonamido moiety have been synthesized with the aim of finding effective antibacterial agents. These compounds demonstrated significant antibacterial activities against various strains, highlighting their potential in treating bacterial infections (Azab, Youssef, & El-Bordany, 2013).
- Antimycobacterial Agents : Derivatives were evaluated as inhibitors of beta-carbonic anhydrases from Mycobacterium tuberculosis. The compounds showed excellent inhibitory activity, suggesting a potential for developing novel antimycobacterial agents with an alternative mechanism of action (Güzel et al., 2009).
Antioxidant Applications
- Antioxidants : Indole-based heterocycles have been investigated for their antioxidant activity. One study found that certain derivatives showed higher antioxidant activity than ascorbic acid, indicating their potential as effective antioxidants (Aziz et al., 2021).
Synthetic Methodology and Chemical Properties
- Synthesis and Chemical Properties : Research has focused on developing efficient synthetic methods for producing sulfonamide derivatives and exploring their chemical properties. This includes methodologies for creating heterocyclic compounds with potential for further chemical modification and application in various fields (Rozentsveig et al., 2013), (Ghattas et al., 2014).
Propiedades
IUPAC Name |
N-[2-(3-indol-1-yl-6-oxopyridazin-1-yl)ethyl]pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O3S/c25-19-8-7-18(23-12-9-15-4-1-2-6-17(15)23)22-24(19)13-11-21-28(26,27)16-5-3-10-20-14-16/h1-10,12,14,21H,11,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCGUDYDZPCLCNG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2C3=NN(C(=O)C=C3)CCNS(=O)(=O)C4=CN=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-ethylbenzo[d]thiazol-2-yl)-2-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2413914.png)
![4-(7-Methoxy-1-benzofuran-2-yl)-6H,7H,8H,9H-cyclohexa[g]chromen-2-one](/img/structure/B2413915.png)
![diethyl 2-(5-chlorothiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2413916.png)
![[(1S,5R)-3-Bicyclo[3.2.0]heptanyl]methanesulfonyl chloride](/img/structure/B2413921.png)
![Ethyl 2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate](/img/structure/B2413922.png)
![4-[(2-Fluorophenyl)methyl]piperidin-4-ol](/img/structure/B2413923.png)
![ethyl 6-benzyl-2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2413924.png)
